Cas no 1890692-06-4 (3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid)

3-(5-Fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid is a fluorinated aromatic carboxylic acid derivative featuring a hydroxyl group and a dimethyl-substituted propanoic acid moiety. Its structural design combines steric hindrance from the dimethyl group with the electronic effects of the fluorine substituent, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound's stability and reactivity are enhanced by the fluorine atom, which can influence metabolic resistance and binding affinity in target molecules. The hydroxyl group provides a functional handle for further derivatization, while the carboxylic acid moiety allows for salt formation or conjugation. This compound is particularly useful in medicinal chemistry for developing bioactive molecules with optimized pharmacokinetic properties.
3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid structure
1890692-06-4 structure
商品名:3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid
CAS番号:1890692-06-4
MF:C11H13FO3
メガワット:212.217527151108
CID:5843517
PubChem ID:117302939

3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid
    • 1890692-06-4
    • EN300-1825012
    • インチ: 1S/C11H13FO3/c1-11(2,10(14)15)6-7-5-8(12)3-4-9(7)13/h3-5,13H,6H2,1-2H3,(H,14,15)
    • InChIKey: OGQCBYWFEBHFFL-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=C(C=1)CC(C(=O)O)(C)C)O

計算された属性

  • せいみつぶんしりょう: 212.08487243g/mol
  • どういたいしつりょう: 212.08487243g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 240
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 57.5Ų

3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1825012-0.25g
3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid
1890692-06-4
0.25g
$972.0 2023-09-19
Enamine
EN300-1825012-0.5g
3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid
1890692-06-4
0.5g
$1014.0 2023-09-19
Enamine
EN300-1825012-1.0g
3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid
1890692-06-4
1g
$1057.0 2023-06-03
Enamine
EN300-1825012-2.5g
3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid
1890692-06-4
2.5g
$2071.0 2023-09-19
Enamine
EN300-1825012-10.0g
3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid
1890692-06-4
10g
$4545.0 2023-06-03
Enamine
EN300-1825012-0.1g
3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid
1890692-06-4
0.1g
$930.0 2023-09-19
Enamine
EN300-1825012-5.0g
3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid
1890692-06-4
5g
$3065.0 2023-06-03
Enamine
EN300-1825012-10g
3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid
1890692-06-4
10g
$4545.0 2023-09-19
Enamine
EN300-1825012-0.05g
3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid
1890692-06-4
0.05g
$888.0 2023-09-19
Enamine
EN300-1825012-5g
3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid
1890692-06-4
5g
$3065.0 2023-09-19

3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid 関連文献

3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acidに関する追加情報

Introduction to 3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid (CAS No. 1890692-06-4)

3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1890692-06-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a fluoro-substituted aromatic ring and a hydroxyl group, which are known for their enhanced metabolic stability and improved binding affinity in biological systems. The presence of a branched alkyl side chain further contributes to its unique physicochemical properties, making it a promising candidate for various therapeutic applications.

The structural features of 3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid make it an intriguing subject for research in drug discovery. The fluoro group at the 5-position of the phenyl ring is particularly noteworthy, as fluorine substitution can modulate the electronic and steric properties of the molecule. This modification often leads to increased lipophilicity, reduced metabolic clearance, and improved pharmacokinetic profiles. Additionally, the hydroxyl group at the 2-position introduces polarity and potential hydrogen bonding capabilities, which can enhance interactions with biological targets such as enzymes and receptors.

In recent years, there has been growing interest in the development of novel fluorinated compounds for their potential therapeutic benefits. Studies have demonstrated that fluorine-containing molecules exhibit superior pharmacological properties compared to their non-fluorinated counterparts. For instance, fluoroaromatics have been shown to exhibit enhanced binding affinity to proteins and reduced susceptibility to enzymatic degradation. These characteristics make 3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid a valuable scaffold for designing next-generation pharmaceuticals.

One of the most compelling aspects of this compound is its potential application in the development of anti-inflammatory agents. Inflammatory processes are mediated by a complex interplay of signaling pathways and molecular interactions. The structural motifs present in 3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid suggest that it may interact with key inflammatory targets such as cyclooxygenase (COX) enzymes and lipoxygenase (LOX) enzymes. Preliminary computational studies have indicated that this compound may exhibit inhibitory activity against these enzymes, thereby reducing pro-inflammatory mediator synthesis.

Furthermore, the branched alkyl side chain in 3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid contributes to its solubility profile, which is crucial for drug formulation and delivery. The balance between lipophilicity and hydrophilicity ensures that this compound can be effectively absorbed and distributed throughout the body. This property is particularly important for oral formulations, where bioavailability is a critical factor in determining therapeutic efficacy.

Recent advances in synthetic chemistry have enabled the efficient preparation of complex fluorinated molecules like 3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid. Modern synthetic strategies leverage transition metal catalysis and flow chemistry techniques to achieve high yields and purity levels. These methods not only streamline the synthesis process but also allow for rapid exploration of structural analogs. This flexibility is essential for optimizing drug candidates through structure-activity relationship (SAR) studies.

The pharmacological potential of 3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid has also been explored in preclinical models. In vitro assays have revealed promising activity against various biological targets relevant to human diseases. For example, cell-based assays have shown that this compound can modulate pathways involved in pain perception and neuroinflammation. These findings support further investigation into its potential as a therapeutic agent for conditions such as rheumatoid arthritis and neuropathic pain.

From a medicinal chemistry perspective, 3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid represents an excellent example of how structural modifications can enhance drug-like properties. The combination of fluoro substitution, hydroxyl functionality, and branched alkyl groups creates a molecule with multiple advantages: improved metabolic stability, enhanced binding affinity, and favorable solubility characteristics. These attributes make it a versatile scaffold for developing novel therapeutics.

The future direction of research on 3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid lies in its exploration as a lead compound for drug development programs. By leveraging high-throughput screening technologies and computational modeling, researchers can identify derivatives with even greater potency and selectivity. Additionally, understanding the mechanism of action of this compound will be crucial for optimizing its therapeutic index and minimizing potential side effects.

In conclusion,3-(5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropanoic acid (CAS No. 1890692-06-4) is a structurally unique compound with significant potential in pharmaceutical applications. Its combination of favorable physicochemical properties and biological activity makes it an attractive candidate for further research and development. As our understanding of fluorinated molecules continues to grow, this compound will likely play an important role in the discovery of new treatments for various human diseases.

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